3-Methyl-2-oxoindoline-5-sulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-2-oxoindoline-5-sulfonyl chloride are currently unknown . Its role in proteomics research
Result of Action
Preparation Methods
The synthesis of 3-Methyl-2-oxoindoline-5-sulfonyl chloride typically involves the reaction of 3-methyl-2-oxoindoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the indoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Methyl-2-oxoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methyl-2-oxoindoline-5-sulfonic acid.
Reduction: It can be reduced to form 3-methyl-2-oxoindoline-5-sulfonamide.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonamide .
Scientific Research Applications
3-Methyl-2-oxoindoline-5-sulfonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions and protein function . Additionally, it is used in the synthesis of various indole derivatives, which have applications in medicinal chemistry, including the development of anti-cancer, anti-microbial, and anti-inflammatory agents .
Comparison with Similar Compounds
3-Methyl-2-oxoindoline-5-sulfonyl chloride can be compared with other indoline derivatives, such as 3-methyl-2-oxoindoline-5-sulfonic acid and 3-methyl-2-oxoindoline-5-sulfonamide . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its sulfonyl chloride group, which makes it a versatile reagent for the modification of proteins and peptides .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBYPZOZQAHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236569 | |
Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-61-4 | |
Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854137-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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